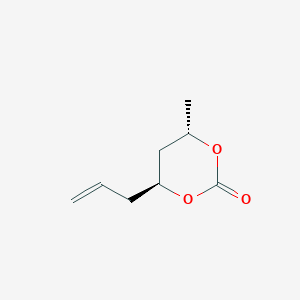
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is an organic compound with a unique structure that includes a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxane
- (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-ol
Uniqueness
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and prop-2-en-1-yl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
918819-69-9 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(4S,6S)-4-methyl-6-prop-2-enyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-4-7-5-6(2)10-8(9)11-7/h3,6-7H,1,4-5H2,2H3/t6-,7-/m0/s1 |
Clave InChI |
CEGPMBQTYCBHMK-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](OC(=O)O1)CC=C |
SMILES canónico |
CC1CC(OC(=O)O1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)


![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
